molecular formula C26H22O6 B11628576 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate

Cat. No.: B11628576
M. Wt: 430.4 g/mol
InChI Key: CQUDOMKUFJAQQQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a methoxyphenoxy group, and a trimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the chromen-4-one intermediate.

    Attachment of the Trimethylbenzoate Moiety: This is usually done through esterification reactions, where the chromen-4-one derivative reacts with trimethylbenzoic acid or its derivatives in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, leading to altered metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate
  • 3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate
  • 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate

Uniqueness

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2,4,6-trimethylbenzoate

InChI

InChI=1S/C26H22O6/c1-15-11-16(2)24(17(3)12-15)26(28)32-20-9-10-21-22(13-20)30-14-23(25(21)27)31-19-7-5-18(29-4)6-8-19/h5-14H,1-4H3

InChI Key

CQUDOMKUFJAQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC)C

Origin of Product

United States

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